molecular formula C21H13Br2ClN2O3 B12029734 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765309-20-4

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12029734
CAS No.: 765309-20-4
M. Wt: 536.6 g/mol
InChI Key: VUQQCODKBPCRPV-BRJLIKDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. The final step involves esterification with 4-chlorobenzoic acid .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures while ensuring purity and yield optimization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:

    Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may inhibit or activate certain pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms.

Properties

CAS No.

765309-20-4

Molecular Formula

C21H13Br2ClN2O3

Molecular Weight

536.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H13Br2ClN2O3/c22-16-5-1-13(2-6-16)20(27)26-25-12-15-11-17(23)7-10-19(15)29-21(28)14-3-8-18(24)9-4-14/h1-12H,(H,26,27)/b25-12+

InChI Key

VUQQCODKBPCRPV-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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